molecular formula C19H37NNaO3 B1603900 Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate CAS No. 4028-10-8

Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate

Cat. No.: B1603900
CAS No.: 4028-10-8
M. Wt: 350.5 g/mol
InChI Key: URLOOCHBFSMCKH-UHFFFAOYSA-N
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Description

Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C19H37NNaO3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reductive Amination Procedures

Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, as part of broader research on sodium-based reagents, finds application in the reductive amination of aldehydes and ketones. Sodium triacetoxyborohydride, for example, serves as a general reducing agent in these reactions, highlighting the utility of sodium compounds in organic synthesis. Such reactions are crucial for the formation of various amines, demonstrating the relevance of sodium-based reagents in synthesizing complex organic molecules, potentially including those similar to this compound (A. Abdel-Magid et al., 1996).

Electrospray Mass Spectrometry in Proteomics

In the field of proteomics, sodium ions, akin to those in this compound, play a crucial role in the formation of M − nH + mNa+ ions in electrospray mass spectra of proteins and peptides. Understanding these ion formations is vital for accurate mass spectrometric analysis, contributing to the identification and quantification of proteins and peptides in complex biological samples (C. F. Rodriquez et al., 2000).

Astroglial Transport Mechanisms

Research into astroglial cells' specific transport mechanisms for compounds like N-Acetyl-l-Aspartate suggests the importance of sodium-dependent carriers. These findings could provide insight into the transport and metabolic pathways of similar sodium-containing compounds within the brain, highlighting the role of sodium in neurological functions and potentially guiding the design of neuroactive drugs or diagnostic agents (T. Sager et al., 1999).

Methylation Techniques in Organic Chemistry

Methylation is a fundamental reaction in organic chemistry, and research into efficient methylation methods, such as the practical N-methylation of amino acid derivatives using sodium hydride, underscores the relevance of sodium-based compounds in modifying organic molecules. These methodologies could be applicable to the synthesis or modification of compounds like this compound, facilitating the development of new materials or pharmaceuticals (M. Prashad et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate involves the reaction of N-methyl glycine with hexadecanoyl chloride to form N-methyl-N-(1-oxohexadecyl)glycine, which is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "N-methyl glycine", "hexadecanoyl chloride", "sodium hydroxide" ], "Reaction": [ "Step 1: N-methyl glycine is dissolved in anhydrous dichloromethane.", "Step 2: Hexadecanoyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 24 hours at room temperature.", "Step 4: The solvent is removed under reduced pressure to obtain N-methyl-N-(1-oxohexadecyl)glycine as a white solid.", "Step 5: N-methyl-N-(1-oxohexadecyl)glycine is dissolved in water and sodium hydroxide is added to the solution.", "Step 6: The reaction mixture is stirred for 2 hours at room temperature.", "Step 7: The pH of the solution is adjusted to 7 using hydrochloric acid.", "Step 8: The solution is filtered and the filtrate is dried under reduced pressure to obtain Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate as a white solid." ] }

CAS No.

4028-10-8

Molecular Formula

C19H37NNaO3

Molecular Weight

350.5 g/mol

IUPAC Name

sodium;2-[hexadecanoyl(methyl)amino]acetate

InChI

InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);

InChI Key

URLOOCHBFSMCKH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na]

4028-10-8

Related CAS

2421-33-2 (Parent)

sequence

G

Synonyms

palmitoyl sarcosine
palmitoyl sarcosine, sodium salt
sodium palmitoyl sarcosinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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